2-乙炔基喹喔啉

描述

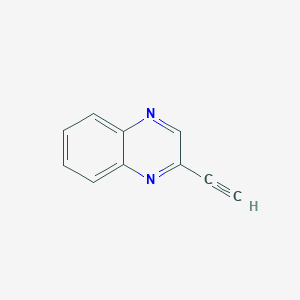

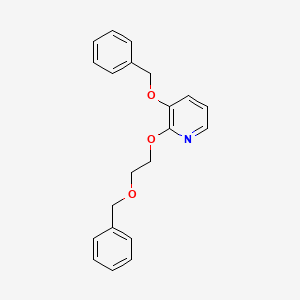

2-Ethynylquinoxaline derivatives are a class of compounds that have been synthesized through various methods and have shown a range of interesting properties and applications. These compounds are characterized by the presence of an ethynyl group attached to the quinoxaline moiety, which can influence their chemical behavior and electronic properties.

Synthesis Analysis

The synthesis of 2-ethynylanilines, which are precursors to 2-ethynylquinoxaline derivatives, can be achieved through palladium-catalyzed intermolecular aerobic oxidative cyclization with isocyanides, leading to the formation of 4-halo-2-aminoquinolines with moderate to excellent yields . Additionally, a copper(I)-catalyzed tandem synthesis approach has been developed to create 2-acylquinolines from 2-ethynylanilines and glyoxals, offering a practical tool for synthetic and pharmaceutical chemists . Furthermore, a three-component activation/alkynylation/cyclocondensation (AACC) synthesis method has been reported for the creation of enhanced emission solvatochromic 3-ethynylquinoxalines, which allows for the introduction of various substituents .

Molecular Structure Analysis

The molecular structure of 2-ethynylquinoxaline derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 2-hydroxyquinoxaline, shows a cooperative system of hydrogen bonds and π-π interactions . Additionally, the electronic structure of solvatochromic 2-substituted 3-ethynylquinoxalines has been studied using DFT computations, revealing insights into their photophysical properties .

Chemical Reactions Analysis

2-Ethynylquinoxaline derivatives can undergo various chemical reactions. For example, the reaction of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines with pyridine leads to zwitterionic structures . Moreover, the synthesis of 3-ethylquinoxalin-2(1H)-one and its subsequent functionalization demonstrates the versatility of these compounds in chemical transformations . The thermal reaction of ethynylphenoxyphenylene-3-phenyl quinoxaline at different temperatures results in the formation of dimers through the addition of acetylene groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethynylquinoxaline derivatives are influenced by their molecular structure. These compounds exhibit high fluorescence and pronounced emission solvatochromism, which can be tuned by varying the substituents on the quinoxaline core . The crystal structure of a related compound, 3-(ethoxycarbonyldihydroxymethyl)-2-oxo-1,2-dihydroquinoxaline, indicates short intramolecular contacts and intermolecular hydrogen bonds that contribute to its molecular packing . Additionally, the [2+2] cycloaddition of DDQ to an alkyne has been used to synthesize densely functionalized pyrrole and indole derivatives, showcasing the reactivity of ethynyl groups in these systems .

科学研究应用

溶剂致变色荧光性质:通过四组分工艺合成的 2-取代 3-乙炔基喹喔啉表现出明显的溶剂致变色发光,使其具有高度荧光性。该性质通过 DFT 水平的计算得到证实,表明在光学材料和传感器等领域具有潜在应用 (Gers 等,2014)。

增强发射溶剂致变色 3-乙炔基喹喔啉:通过一锅活化-炔化-环化缩合 (AACC) 工艺合成 2-取代 3-乙炔基喹喔啉生色团,提供了增强的发射溶剂致变色性。这种显着的谱范围转变,覆盖从蓝绿色到深红橙色,在窄极性窗口中使用单个生色团来实现。此类生色团可用于开发新染料和基于荧光的传感器 (Merkt 等,2018)。

在高温热塑性塑料中的应用:双(乙炔基喹喔啉)单体已被研究其作为聚苯基喹喔啉热塑性塑料加工中热固性增塑剂的潜力。这种新颖的方法表明在材料科学中具有应用,特别是在开发用于高温环境的高性能塑料方面 (Kovar 等,1977)。

带有乙炔基的聚(苯基喹喔啉):已报道合成含有侧链乙炔基的线性聚(苯基喹喔啉)。这些聚合物在热处理后形成不溶的交联结构,具有高玻璃化转变温度。尽管它们表现出加工挑战,但它们可用于高温涂层或作为耐溶剂和耐腐蚀的材料等应用中 (Hergenrother,1981)。

磷杂喹啉合成:在无金属条件下用 P(OPh)3 处理 2-乙炔基苯胺,得到磷杂喹啉,展示了具有在药物和荧光团中应用的新杂环的潜力。这一发展为研究 N=P(V) 双键及其在环状 π 电子系统中的离域开辟了可能性 (Vonnegut 等,2015)。

抗抑郁药的合成:合成了一系列 3-乙氧基喹喔啉-2-甲酰胺并将其评估为潜在的抗抑郁药。它们对 5-HT(3) 受体的药效基团性质表明它们在新型抗抑郁药的开发中具有潜在应用 (Mahesh 等,2011)。

K-阿片受体激动剂:5-吡咯烷基取代的过氢喹喔啉已被设计为 κ-阿片受体激动剂。这些化合物在分析中具有高选择性和完全激动性,可在疼痛管理中找到应用,特别是对于周围介导的疼痛 (Bourgeois 等,2014)。

未来方向

Quinoxalines, including 2-Ethynylquinoxaline, are likely to continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . They have potential applications in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

作用机制

Target of Action

Quinoxaline derivatives, such as 2-Ethynylquinoxaline, have been reported to be highly biologically active . More research is needed to identify the specific targets and their roles.

Mode of Action

Quinoxaline derivatives have been known to undergo acid-catalyzed rearrangements, leading to biheterocyclic systems . This could potentially influence the interaction of 2-Ethynylquinoxaline with its targets and the resulting changes.

Biochemical Pathways

Quinoxaline derivatives have been reported to be involved in various biological activities

Result of Action

Quinoxaline derivatives have been reported to have various pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities .

Action Environment

It’s worth noting that the photophysical properties of certain quinoxaline derivatives can be influenced by environmental factors .

属性

IUPAC Name |

2-ethynylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBXCMSDHQSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440967 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98813-70-8 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)